molecular formula C18H25NO5 B1609295 Doronenine CAS No. 74217-57-5

Doronenine

Cat. No. B1609295
CAS RN: 74217-57-5
M. Wt: 335.4 g/mol
InChI Key: VDHBZYVHRJQOLV-JHKFPADBSA-N
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Description

Doronenine is a compound with the molecular formula C18H25NO5 and a molecular weight of 335.3948 . It is typically found in the form of a powder .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C18H25NO5/c1-11-8-12 (2)18 (3,22)17 (21)23-10-14-5-4-13-6-7-15 (19 (13)14)24-16 (20)9-11/h5,9,12-13,15,22H,4,6-8,10H2,1-3H3/b11-9- . This structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular formula of C18H25NO5 and a molecular weight of 335.40 g/mol .

Scientific Research Applications

Overview of Doronenine in Scientific Research

This compound, as a compound, has been subject to various scientific investigations, although specific studies directly focused on this compound are limited. The available research encompasses a broad range of scientific applications, from understanding molecular mechanisms in pharmacology to exploring its potential therapeutic uses.

Pharmacological Mechanisms and Interactions

A significant area of research involving this compound centers on its pharmacological actions and interactions within biological systems. For instance, studies have delved into how this compound and similar compounds bind to neurotransmitter receptors in the brain, revealing insights into their potential effects on neurological functions. Research in this domain is critical for developing new therapeutic approaches for neurological and psychiatric disorders.

Potential Therapeutic Applications

The therapeutic potential of this compound is another focal point of scientific research. Investigations have aimed to understand how this compound might be used in treating various medical conditions. This includes exploring its efficacy and mechanisms of action in disease models, thereby contributing to the development of new medical treatments.

Challenges and Future Directions

A key challenge in researching this compound is the complexity of its interactions in biological systems, which requires intricate experimental designs and advanced analytical methods. Future research is likely to focus on more targeted investigations, such as its role in specific diseases or its potential as a novel therapeutic agent.

References

Safety and Hazards

When handling Doronenine, it’s important to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should also be avoided. If contact occurs, it’s recommended to flush the area with plenty of water and consult a doctor .

properties

IUPAC Name

(1R,4E,7R,8R,18R)-8-hydroxy-5,7,8-trimethyl-2,10-dioxa-15-azatricyclo[10.5.1.015,18]octadeca-4,12-diene-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-11-8-12(2)18(3,22)17(21)23-10-13-4-6-19-7-5-14(16(13)19)24-15(20)9-11/h4,9,12,14,16,22H,5-8,10H2,1-3H3/b11-9+/t12-,14-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHBZYVHRJQOLV-JHKFPADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C(=C/C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225210
Record name Doronenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74217-57-5
Record name Doronenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074217575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doronenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORONENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UOP1JUG3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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